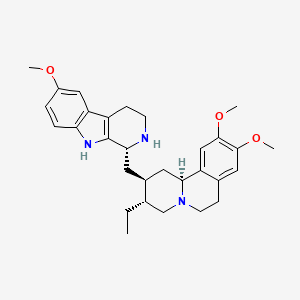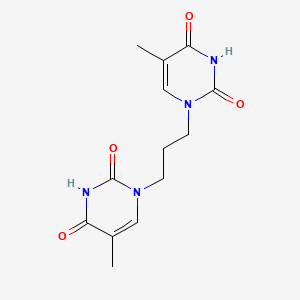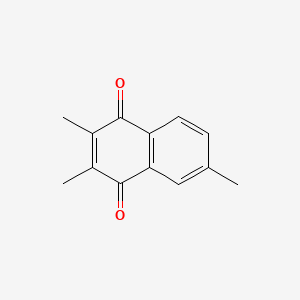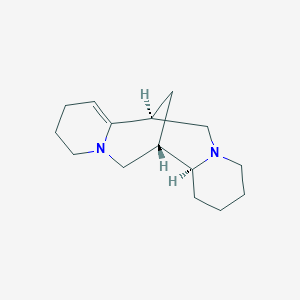
5,6-Didehydrosparteine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,6-didehydrosparteine is a quinolizidine alkaloid obtained by formal dehydrogenation at the 5,6-position of sparteine. It is a metabolite of sparteine found in human urine and plasma. It has a role as a human xenobiotic metabolite. It is a quinolizidine alkaloid, a tertiary amino compound and an organic heterotetracyclic compound. It derives from a sparteine.
Wissenschaftliche Forschungsanwendungen
Metabolic Pathways and Enzyme Studies
5,6-Didehydrosparteine plays a significant role in metabolic pathways and enzyme studies. Ebner et al. (1991) conducted a study on the metabolism of (-)-sparteine, identifying 2,3- and 5,6-didehydrosparteine as metabolites. This research highlighted the importance of these compounds in understanding the metabolic processing of sparteine in the body, particularly through NMR spectroscopy (Ebner, Meese, Fischer, & Eichelbaum, 1991). Additionally, Ebner and Eichelbaum (1993) found that 5,6-didehydrosparteine is a competitive inhibitor of cytochrome P450 2D6 (CYP2D6), an enzyme involved in drug metabolism, indicating its potential relevance in drug interaction studies (Ebner & Eichelbaum, 1993).
Structural and Spectroscopic Analysis
The structure and properties of didehydrosparteine derivatives have been extensively studied using techniques like NMR and crystallography. For instance, Katrusiak et al. (1986) examined the molecular and crystal structure of didehydrosparteinium salts, contributing to a deeper understanding of the structural characteristics of these compounds (Katrusiak, Kałuski, Pietrzak, & Skolik, 1986).
Biomedical Research
In the field of biomedical research, the derivatives and analogs of didehydrosparteine have been investigated for their potential roles and mechanisms. Research by Nakamura et al. (1996) on 4,5-didehydro derivatives in human hepatoma cells suggested these compounds' relevance in apoptosis studies, providing insights into their potential therapeutic applications (Nakamura, Shidoji, Moriwaki, & Muto, 1996).
Pharmacogenetics and Genetic Polymorphisms
The impact of genetic polymorphisms on the metabolism of drugs, including those related to 5,6-didehydrosparteine, has been a topic of interest. Studies like that by Shioji et al. (2004) on matrix metalloproteinase-3 and its association with myocardial infarction demonstrate the importance of understanding how genetic variations can influence drug metabolism and disease risk, potentially involving compounds like didehydrosparteine (Shioji, Kokubo, Goto, Nonogi, & Iwai, 2004).
Eigenschaften
CAS-Nummer |
2130-67-8 |
|---|---|
Produktname |
5,6-Didehydrosparteine |
Molekularformel |
C15H24N2 |
Molekulargewicht |
232.36 g/mol |
IUPAC-Name |
(1S,9S,10S)-7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadec-2-ene |
InChI |
InChI=1S/C15H24N2/c1-3-7-16-11-13-9-12(14(16)5-1)10-17-8-4-2-6-15(13)17/h5,12-13,15H,1-4,6-11H2/t12-,13-,15-/m0/s1 |
InChI-Schlüssel |
YIHBNZCJQJSZJP-YDHLFZDLSA-N |
Isomerische SMILES |
C1CCN2C[C@@H]3C[C@H]([C@@H]2C1)CN4C3=CCCC4 |
SMILES |
C1CCN2CC3CC(C2C1)CN4C3=CCCC4 |
Kanonische SMILES |
C1CCN2CC3CC(C2C1)CN4C3=CCCC4 |
Synonyme |
5,6-DDHSP 5,6-didehydrosparteine 5-dehydrosparteine |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



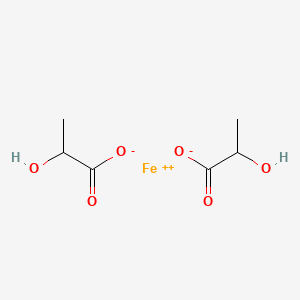
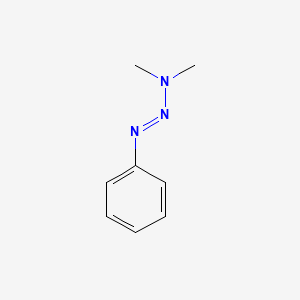
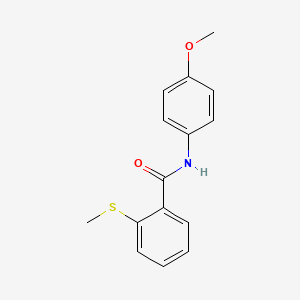
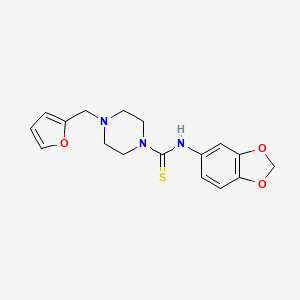
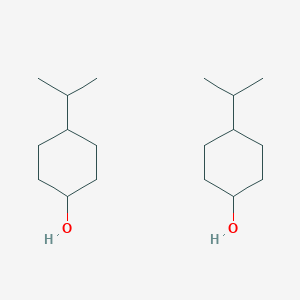
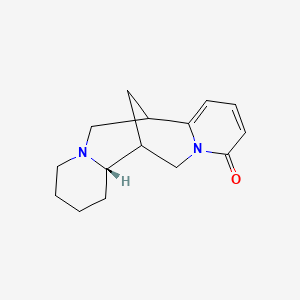
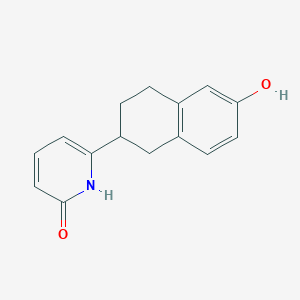
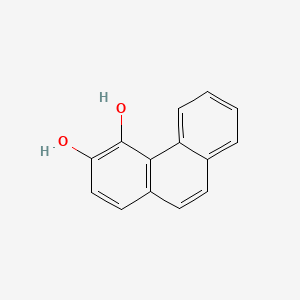
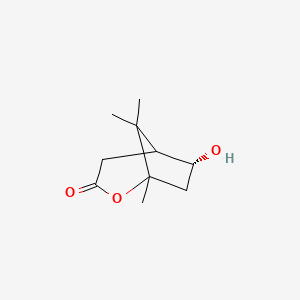
![(2S)-2-[5-[(2,4-dichlorophenyl)methylthio]-1,3,4-oxadiazol-2-yl]-1-pyrrolidinecarboxylic acid tert-butyl ester](/img/structure/B1199326.png)
![(2R)-2-[(2S,3S,5S,6S)-2-hydroxy-6-[[(2R,3R,4R,6R,7R,9S)-2-[(2R,5S)-5-[(2R,5S)-5-[(2S,3S,5R,6S)-6-hydroxy-4-methoxy-3,5,6-trimethyloxan-2-yl]oxolan-2-yl]oxolan-2-yl]-3,7-dimethoxy-2,4,6-trimethyl-1,10-dioxaspiro[4.5]decan-9-yl]methyl]-4-methoxy-5-[(2S,5S,6R)-5-methoxy-6-methyloxan-2-yl]oxy-3,5-dimethyloxan-2-yl]propanoic acid](/img/structure/B1199328.png)
